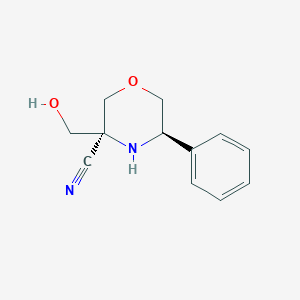
rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile, also known as rac-HPMC, is a chiral compound that has been widely used in scientific research. It is a morpholine derivative that has a hydroxymethyl group and a phenyl group attached to the carbon atom of the morpholine ring. Rac-HPMC has a unique stereochemistry that makes it an important building block for the synthesis of other chiral compounds.
Mecanismo De Acción
The mechanism of action of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile is not well understood. However, it is believed to act as a nucleophile in certain reactions, such as the Mannich-type reaction used in its synthesis. Rac-HPMC may also act as a chiral auxiliary in asymmetric catalysis, where it helps to control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been reported that this compound is relatively non-toxic and has low mutagenic potential. In addition, this compound has been shown to have good solubility in water and organic solvents, which makes it a useful compound for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile is its unique stereochemistry, which makes it an important building block for the synthesis of other chiral compounds. Rac-HPMC is also relatively non-toxic and has low mutagenic potential, which makes it a safe compound to work with in the laboratory. However, one of the limitations of this compound is that it is a racemic mixture, which means that it contains both enantiomers. This can make it difficult to study the specific effects of each enantiomer.
Direcciones Futuras
There are several future directions for the study of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile. One direction is the development of new methods for the synthesis of chiral compounds using this compound as a building block. Another direction is the study of the specific effects of each enantiomer of this compound. In addition, this compound could be used as a starting material for the synthesis of new drugs with improved pharmacological properties. Finally, this compound could be used as a ligand in asymmetric catalysis to develop new methods for the synthesis of chiral compounds.
Métodos De Síntesis
The synthesis of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile involves the reaction of 3-aminomorpholine with benzaldehyde and acetonitrile in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, which results in the formation of this compound as a racemic mixture. The stereochemistry of this compound is determined by the stereochemistry of the starting material, 3-aminomorpholine.
Aplicaciones Científicas De Investigación
Rac-HPMC has been used in various scientific research applications, including asymmetric synthesis, drug discovery, and catalysis. It is an important building block for the synthesis of other chiral compounds, such as chiral amino alcohols and chiral amines. Rac-HPMC has also been used as a ligand in asymmetric catalysis, which has led to the development of new methods for the synthesis of chiral compounds. In addition, rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile has been used in drug discovery as a scaffold for the development of new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
(3S,5R)-3-(hydroxymethyl)-5-phenylmorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-7-12(8-15)9-16-6-11(14-12)10-4-2-1-3-5-10/h1-5,11,14-15H,6,8-9H2/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYURHFJZRQFAC-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(CO1)(CO)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@](CO1)(CO)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2786363.png)

![Methyl 4-(7-ethoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate](/img/structure/B2786368.png)
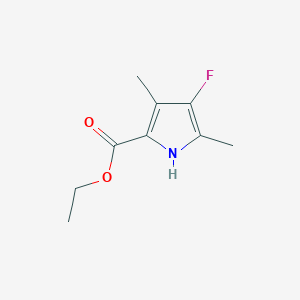

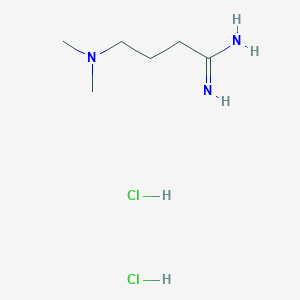
![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2786375.png)
![Ethyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2786376.png)
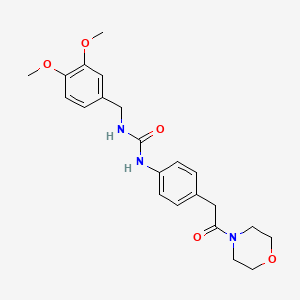
![3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid](/img/structure/B2786378.png)
![4-Fluorobenzo[d]oxazol-2-amine](/img/structure/B2786379.png)

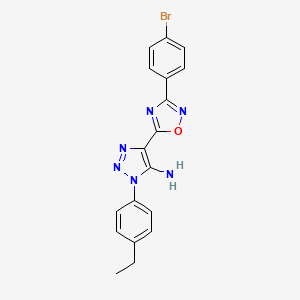
![2,3-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B2786385.png)